molecular formula C14H20N2O4 B2801524 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid CAS No. 1046801-39-1

4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

Cat. No. B2801524
CAS RN: 1046801-39-1
M. Wt: 280.324
InChI Key: OSFXSZHYGSPZIT-UHFFFAOYSA-N
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Description

4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOG is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, which makes it an important tool for studying the effects of hypoxia on cellular processes.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • FT-IR and Molecular Structure Studies : This compound has been studied for its molecular structure using techniques like FT-IR, NMR, and X-ray diffraction. These studies aid in understanding the compound's vibrational wavenumbers, molecular stability, and electronic properties (Raju et al., 2015).

Vibrational Spectroscopy

  • Supramolecular Studies : Vibrational spectroscopy, including Raman and infrared, is used to analyze the crystal structure of similar compounds, aiding in understanding their molecular interactions and hydrogen bonding (Fernandes et al., 2017).

Nonlinear Optical Materials

  • Nonlinear Optical Properties : Research on this compound and similar derivatives suggests potential applications in nonlinear optical materials. This is indicated by studies on dipole moment and hyperpolarizability (Vanasundari et al., 2018).

Fluorescent Probes for Medical Diagnosis

  • Fluorescent Probe for β-Amyloid : Derivatives of this compound have been synthesized as fluorescent probes for β-amyloids, providing valuable tools for molecular diagnosis of diseases like Alzheimer's (Fa et al., 2015).

Crystal Structure and Thermal Analysis

  • Crystal and Thermal Analysis : Research includes analyzing the crystal structure and thermal stability of similar compounds, which is essential for understanding their physical properties and potential applications (Nayak et al., 2014).

Anticonvulsant Screening

  • Anticonvulsant Properties : Isomeric forms of similar compounds have been screened for anticonvulsant activity, indicating potential therapeutic applications (Ahmadu et al., 2019).

properties

IUPAC Name

4-(2,3-dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-9-4-3-5-11(10(9)2)16-13(18)8-12(14(19)20)15-6-7-17/h3-5,12,15,17H,6-8H2,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFXSZHYGSPZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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